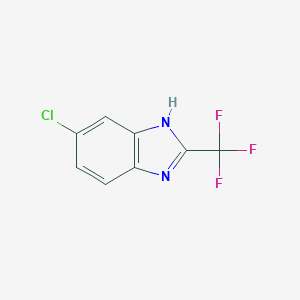

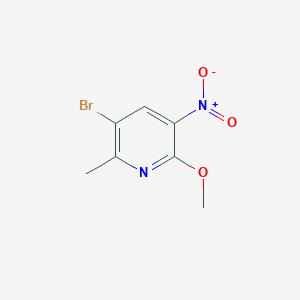

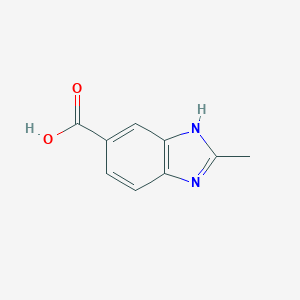

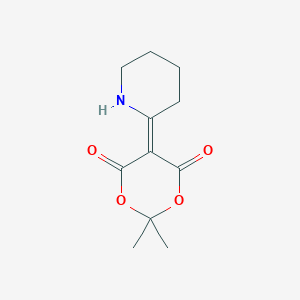

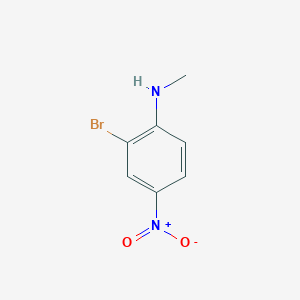

2-bromo-N-methyl-4-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-N-methyl-4-nitroaniline is a compound that is structurally related to various nitroaniline derivatives, which are often used in the synthesis of dyes, pharmaceuticals, and as probes in biochemical research. Although the specific compound 2-bromo-N-methyl-4-nitroaniline is not directly mentioned in the provided papers, related compounds such as 2-methyl-4-nitroaniline and its derivatives are extensively studied for their chemical properties and potential applications.

Synthesis Analysis

The synthesis of nitroaniline derivatives can be achieved through various methods. For instance, the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline is described using bromide–bromate salts in an aqueous acidic medium, which is a green process that avoids the use of organic solvents . Similarly, 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline were synthesized from 2-toluidine using acetic acid for N-acylation and mixed acid for nitration, followed by hydrochloric acid hydrolysis . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 2-bromo-N-methyl-4-nitroaniline.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be complex and is often studied using X-ray diffraction and other spectroscopic methods. For example, the structure of a complex containing 2-methyl-4-nitroaniline was solved to atomic resolution, revealing how nitroaniline molecules stack above and below guanine-cytosine pairs in a duplex structure . Additionally, the isomorphous structures of 2-methyl-4-nitroanilinium bromide and iodide show ionic layers separated by hydrocarbon layers, with hydrogen bonding forming infinite chains . These studies provide a foundation for understanding the molecular structure of 2-bromo-N-methyl-4-nitroaniline.

Chemical Reactions Analysis

Nitroaniline derivatives can undergo various chemical reactions, including nucleophilic substitution, as demonstrated by the reaction of 2,4-dibromo-1-methyl-5-nitro-imidazole with sodium methoxide or potassium cyanide . Additionally, Suzuki cross-coupling reactions have been used to synthesize

Safety and Hazards

2-bromo-N-methyl-4-nitroaniline is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling this compound .

作用機序

Target of Action

Nitroanilines are generally known to interact with various enzymes and receptors in the body, altering their function .

Mode of Action

The mode of action of 2-bromo-N-methyl-4-nitroaniline involves a series of chemical reactionsAlso, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Biochemical Pathways

Nitroanilines are known to interfere with various biochemical pathways, leading to changes in cellular function .

Pharmacokinetics

The compound’s solubility in common organic solvents like methanol and ethanol suggests it may have good bioavailability .

Result of Action

Nitroanilines can cause various changes at the molecular and cellular level, including alterations in enzyme activity and receptor function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-bromo-N-methyl-4-nitroaniline. For instance, the compound may exhibit different behaviors under varying pH levels, temperatures, and in the presence of other chemicals .

特性

IUPAC Name |

2-bromo-N-methyl-4-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJJTDUGJKNTEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604952 |

Source

|

| Record name | 2-Bromo-N-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6911-88-2 |

Source

|

| Record name | 2-Bromo-N-methyl-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6911-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。